molecular formula C20H23NO6 B3405967 [(3,4,5-Trimethoxyphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate CAS No. 1797043-55-0

[(3,4,5-Trimethoxyphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate

Cat. No.: B3405967
CAS No.: 1797043-55-0
M. Wt: 373.4 g/mol
InChI Key: QUVHWUWICQIFGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(3,4,5-Trimethoxyphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate is a synthetic compound featuring a 3,4,5-trimethoxyphenyl carbamoyl group linked to a methyl ester backbone with a 4-methylphenyl substituent. The 3,4,5-trimethoxyphenyl moiety is a hallmark of tubulin-binding agents like combretastatins, which disrupt microtubule dynamics in cancer cells . The ester and carbamoyl groups may influence solubility, stability, and prodrug activation pathways.

Properties

IUPAC Name

[2-oxo-2-(3,4,5-trimethoxyanilino)ethyl] 2-(4-methylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO6/c1-13-5-7-14(8-6-13)9-19(23)27-12-18(22)21-15-10-16(24-2)20(26-4)17(11-15)25-3/h5-8,10-11H,9,12H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUVHWUWICQIFGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3,4,5-Trimethoxyphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate typically involves the reaction of 3,4,5-trimethoxyaniline with 2-(4-methylphenyl)acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with methyl chloroformate to form the final product.

Industrial Production Methods

In an industrial setting, the production of [(3,4,5-Trimethoxyphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

[(3,4,5-Trimethoxyphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the carbamoyl or acetate groups, resulting in the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[(3,4,5-Trimethoxyphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(3,4,5-Trimethoxyphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • The 4-methylphenyl ester may enhance lipophilicity compared to LB 95’s phenylacrylamido group, affecting membrane permeability .

Table: Yield and Conditions

Compound Yield Key Reagents/Conditions
Target Compound (hypothetical) Methyl iodide, DMF, K₂CO₃ (analogous to )
LB 95 84.3% (E)-acrylic acid coupling, CHX/EtOAc solvent
N-(6-Trifluoromethylbenzothiazole-2-yl)acetamide 18% Microwave, THF, flash chromatography

Physicochemical Properties

  • Metabolic Stability : The ester group may render the compound a prodrug, hydrolyzing in vivo to release active carboxylic acid metabolites. This contrasts with amide-linked analogs (e.g., ), which resist hydrolysis but require enzymatic cleavage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(3,4,5-Trimethoxyphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate
Reactant of Route 2
Reactant of Route 2
[(3,4,5-Trimethoxyphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.